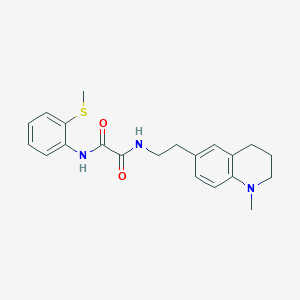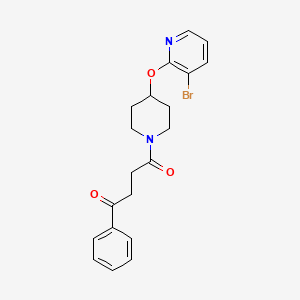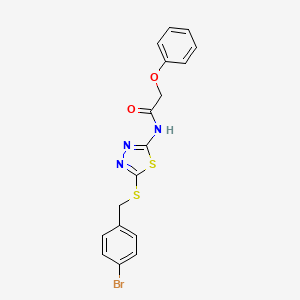![molecular formula C25H24N4S B2444966 (E)-N-[(5Z)-4-benzyl-3-(propan-2-yl)-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide CAS No. 315242-52-5](/img/structure/B2444966.png)
(E)-N-[(5Z)-4-benzyl-3-(propan-2-yl)-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or thioamides with hydrazine derivatives under acidic or basic conditions.
Substitution Reactions: The benzyl and propan-2-yl groups can be introduced through nucleophilic substitution reactions using suitable alkylating agents.
Imidamide Formation: The final step involves the formation of the imidamide moiety by reacting the thiadiazole derivative with phenylbenzenecarboximidamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, base or acid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for its potential to inhibit the growth of pathogenic microorganisms or cancer cells. Additionally, it could be studied for its effects on various biological pathways and targets.
Industry
In the industrial sector, thiadiazole derivatives are used as corrosion inhibitors, agrochemicals, and dyes. N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide may find applications in these areas due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide depends on its specific application. For example, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in microorganisms. As an anticancer agent, it may interfere with cell division or induce apoptosis in cancer cells. The compound’s molecular targets and pathways involved in these actions would be the focus of detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-benzyl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide
- N-(3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide
- N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylacetamide
Uniqueness
N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide is unique due to the specific combination of substituents on the thiadiazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4S/c1-19(2)24-28-30-25(29(24)18-20-12-6-3-7-13-20)27-23(21-14-8-4-9-15-21)26-22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFMHEDYWBJYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2444893.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2444895.png)





![2-Chloro-N-[1-(4-cyano-2-fluorophenyl)ethyl]propanamide](/img/structure/B2444902.png)

